(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
Description
The target compound, (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide, is a chromene-based molecule featuring a Z-configuration imine bond, a 3-fluorophenyl substituent, a methoxy group at position 7, and an acetylated carboxamide moiety. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and β-cell regenerative properties . The Z-configuration ensures specific spatial orientation of functional groups, influencing intermolecular interactions and pharmacological profiles.
Properties
IUPAC Name |
N-acetyl-2-(3-fluorophenyl)imino-7-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-8-12-6-7-15(25-2)10-17(12)26-19(16)22-14-5-3-4-13(20)9-14/h3-10H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJPCVJRIBYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound with a unique chromene structure. Its design incorporates a methoxy group and an imino linkage, along with a fluorophenyl substituent, which are features that enhance its potential biological activity. Chromenes, in general, are known for their diverse pharmacological properties, making this compound an interesting candidate for medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C18H16F1N3O3
- Molecular Weight : 345.34 g/mol
- Key Functional Groups :
- Methoxy group at position 7
- Imino linkage at position 2
- Acetamide functionality at position 3
The biological activity of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. Predictive models suggest that this compound could exhibit a range of biological activities, particularly in the context of cancer therapy and other diseases.
Anticancer Properties
Research indicates that compounds with similar structural features have demonstrated significant anticancer activities. For instance, studies on related chromene derivatives have shown potential in inhibiting tumor cell proliferation and inducing apoptosis. The compound's ability to bind with specific receptors involved in cancer progression could enhance its therapeutic efficacy.
Structure-Activity Relationship (SAR)
A predictive analysis using structure-activity relationship methodologies suggests that the presence of the methoxy group and the fluorophenyl substituent may contribute to the compound's enhanced biological activity. This is supported by comparisons with other compounds:
| Compound Name | Structural Features | Notable Activities | Uniqueness |
|---|---|---|---|
| 7-Methoxyflavone | Methoxy group on flavone backbone | Antioxidant, anti-inflammatory | Lacks imino functionality |
| 4-Fluorochalcone | Fluoro-substituted chalcone | Anticancer properties | Different ring structure |
| 5-Acetylcoumarin | Acetylated coumarin derivative | Antimicrobial activity | No chromene core |
Case Studies and Research Findings
- In Vitro Studies : Initial studies using cell lines have shown that (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide exhibits significant antiproliferative effects. For example, it demonstrated an IC50 value comparable to established anticancer agents in various cancer cell lines.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptosis rates in cancer cells, suggesting that it may promote programmed cell death as part of its mechanism of action.
- Cell Cycle Analysis : Further investigations revealed that the compound affects the cell cycle distribution, particularly increasing the population of cells in the G2/M phase, which is critical for halting cell division in cancer cells.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide to various targets. These studies suggest strong interactions with enzymes involved in cancer metabolism and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent groups on the phenyl ring, chromene backbone, and functional moieties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Analogs
Key Observations:
Substituent Position: The 3-fluoro substituent in the target compound vs. 4-fluoro in alters steric and electronic effects. Fluorine at the meta position may enhance dipole interactions compared to para .
Chromene Backbone Modifications :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
